2,6-Dimethylheptan-1-ol

Partition coefficient Lipophilicity Formulation science

2,6-Dimethylheptan-1-ol (CAS 2768-12-9) is a branched-chain primary alkyl alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. The compound features a hydroxyl group at the C1 position of a 2,6-dimethylheptane backbone, conferring a chiral center at C2 and enabling stereoselective applications.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 2768-12-9
Cat. No. B1196362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylheptan-1-ol
CAS2768-12-9
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CO
InChIInChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3
InChIKeyRCYIBFNZRWQGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylheptan-1-ol (CAS 2768-12-9) for Research and Industrial Procurement: Structural and Physicochemical Baseline


2,6-Dimethylheptan-1-ol (CAS 2768-12-9) is a branched-chain primary alkyl alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol . The compound features a hydroxyl group at the C1 position of a 2,6-dimethylheptane backbone, conferring a chiral center at C2 and enabling stereoselective applications [1]. Its physicochemical profile includes a predicted logP of 2.44, a boiling point of 189.1 °C at 760 mmHg, and a density of 0.822 g/cm³ [2]. This compound is distinct from its secondary alcohol isomer, 2,6-dimethylheptan-2-ol (CAS 13254-34-7), and serves as a key intermediate in fragrance synthesis and a verified metabolite in Daphnia pulex [3].

Why 2,6-Dimethylheptan-1-ol Cannot Be Replaced by Generic Alcohols or Positional Isomers


Generic substitution of 2,6-dimethylheptan-1-ol with other alkyl alcohols or even its positional isomer, 2,6-dimethylheptan-2-ol, is precluded by significant differences in hydrophobicity, volatility, and stereochemical utility. The primary alcohol exhibits a logP of 2.44, compared to 2.7 for the secondary alcohol, indicating a measurable difference in partitioning behavior that impacts solubility and formulation [1]. Furthermore, the presence of a chiral center at C2 in 2,6-dimethylheptan-1-ol enables its use as a chiral building block in asymmetric synthesis, a property absent in achiral analogs [2]. These quantifiable physicochemical and stereochemical divergences translate directly into functional differences in fragrance tenacity, synthetic utility, and biological recognition, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2,6-Dimethylheptan-1-ol vs. Analogs


Hydrophobicity Differential: LogP Comparison with 2,6-Dimethylheptan-2-ol

2,6-Dimethylheptan-1-ol exhibits a logP (octanol-water partition coefficient) of 2.44, which is 0.26 units lower than that of its positional isomer, 2,6-dimethylheptan-2-ol (logP = 2.7) [1]. This difference, representing a ~10% reduction in lipophilicity, alters its solubility profile and partitioning behavior in biphasic systems.

Partition coefficient Lipophilicity Formulation science

Volatility and Boiling Point Differential vs. 2,6-Dimethylheptan-2-ol

The boiling point of 2,6-dimethylheptan-1-ol is predicted to be 189.1 °C at 760 mmHg, which is approximately 9 °C higher than the 180 °C boiling point reported for 2,6-dimethylheptan-2-ol [1]. This elevated boiling point reflects stronger intermolecular hydrogen bonding in the primary alcohol, a consequence of its less sterically hindered hydroxyl group.

Volatility Boiling point Thermal properties Process engineering

Stereochemical Utility: Chiral Center at C2 Enables Enantioselective Synthesis

2,6-Dimethylheptan-1-ol possesses a chiral center at the C2 carbon, yielding enantiomeric forms (2R and 2S). This stereochemistry is essential for its application as a chiral building block in the synthesis of bioactive natural products, including insect pheromones, where the specific spatial arrangement of atoms dictates biological activity [1]. In contrast, the achiral secondary isomer, 2,6-dimethylheptan-2-ol, lacks this stereochemical versatility and cannot be used for enantioselective synthesis.

Chiral building block Asymmetric synthesis Enantiomer Pheromone

Biological Relevance: Verified Daphnia pulex Metabolite and Kairomone Precursor

2,6-Dimethylheptan-1-ol has been isolated and characterized as a functional parent of 2,6-dimethylheptyl sulfate, a kairomone produced by the freshwater crustacean Daphnia pulex that induces morphological defense in the phytoplankton Scenedesmus gutwinskii [1]. This biological role is specific to the primary alcohol and its sulfate conjugate; the secondary isomer 2,6-dimethylheptan-2-ol is not reported to have this natural function. The compound's absolute configuration was determined in the context of this ecological interaction [2].

Chemical ecology Metabolite Kairomone Daphnia pulex

High-Value Research and Industrial Application Scenarios for 2,6-Dimethylheptan-1-ol


Asymmetric Synthesis of Insect Pheromones and Bioactive Natural Products

Leverage the C2 chiral center of 2,6-dimethylheptan-1-ol as a building block in enantioselective synthesis. The (2R) and (2S) enantiomers can be employed to construct the stereochemically defined core of insect pheromones, where specific spatial arrangements are essential for biological activity [1]. This application directly exploits the stereochemical differentiation established in Section 3.

Formulation of Fragrance Ingredients with Tailored Volatility and Hydrophilicity

Utilize the reduced logP (2.44) and higher boiling point (189.1 °C) of 2,6-dimethylheptan-1-ol relative to its secondary isomer to fine-tune fragrance evaporation profiles and improve solubility in more polar fragrance bases [1][2]. The primary alcohol's different intermolecular interactions can extend fragrance tenacity and alter olfactory perception compared to formulations using the secondary alcohol [3].

Chemical Ecology Studies on Aquatic Kairomone Signaling

Employ 2,6-dimethylheptan-1-ol as a reference standard or precursor in studies of kairomone-mediated predator-prey interactions in freshwater ecosystems. The compound's verified role as the functional parent of the Daphnia pulex kairomone 2,6-dimethylheptyl sulfate provides a specific molecular tool for investigating morphological defense induction in phytoplankton [4][5].

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